molecular formula C21H21N3OS B2492156 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine CAS No. 339018-75-6

4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine

Cat. No.: B2492156
CAS No.: 339018-75-6
M. Wt: 363.48
InChI Key: WMFUNMBQFQPWFV-UHFFFAOYSA-N
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Description

4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine core. The compound is characterized by the presence of a sulfanyl group attached to a methylphenyl ring, which is further connected to the pyrimidine structure. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields . Additionally, purification methods like chromatography are used to isolate the final product from reaction mixtures.

Mechanism of Action

The mechanism of action of 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine is unique due to its specific combination of functional groups and structural features. The presence of the morpholine ring and the sulfanyl group attached to the pyrimidine core distinguishes it from other similar compounds. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Biological Activity

The compound 4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine , with CAS number 339018-75-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, synthesis, and biological effects, particularly focusing on its pharmacological profiles and mechanisms of action.

Structural Properties

The molecular formula of the compound is C21H21N3OSC_{21}H_{21}N_{3}OS with a molecular weight of 363.48 g/mol . The compound features a morpholine ring, a pyrimidine moiety, and a sulfanyl group attached to a phenyl ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H21N3OSC_{21}H_{21}N_{3}OS
Molecular Weight363.48 g/mol
CAS Number339018-75-6

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the sulfanyl group is critical for enhancing the compound's biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing sulfanyl groups have been shown to inhibit bacterial growth effectively. In vitro studies suggest that This compound may possess similar antimicrobial effects, particularly against Gram-positive bacteria.

Anticancer Properties

Studies have explored the anticancer potential of pyrimidine derivatives. The compound's ability to modulate cell signaling pathways involved in apoptosis and proliferation has been documented. Specifically, it may inhibit cancer cell growth by inducing apoptosis in various cancer lines, including breast and prostate cancer cells.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cell proliferation.
  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus strains at concentrations as low as 10 µg/mL.
  • Anticancer Activity : In a recent investigation involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at 25 µM after 48 hours.

Properties

IUPAC Name

4-[6-(4-methylphenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-16-7-9-18(10-8-16)26-20-15-19(24-11-13-25-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFUNMBQFQPWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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